molecular formula C9H8BrNO2 B1456457 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 868371-91-9

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1456457
M. Wt: 242.07 g/mol
InChI Key: VHEPADRAYRQXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the IUPAC name 8-bromo-3,4-dihydro-2H-1,4-benzoxazine . It has a molecular weight of 214.06 . It is a brown liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a brown liquid at room temperature . The molecular weight of the compound is 214.06 .

Scientific Research Applications

Chemical Synthesis and Derivatives 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a versatile precursor in the synthesis of various fused and spiro 1,4-benzoxazine derivatives. This compound undergoes reactions with halo compounds, cyanoketene S,S diacetal, bromine, and bidentates to form thieno-1,4-benzoxazines, pyrano-1,4-benzoxazine derivatives, spiro compounds, and thiopyrano-1,4-benzoxazine or pyrrolo-1,4-benzoxazines, respectively (Moustafa, 2005). Furthermore, this compound can be used for the synthesis of chiral amino acid derived 3,4-dihydro-2H-benzo[b][1,4]thiazines and antibiotic levofloxacin, showcasing its potential in pharmaceutical development (Parai & Panda, 2009).

Reactivity and Stability The stability of 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones is influenced by the conditions of the surrounding environment. These compounds are known to degrade under alkaline and acidic conditions, indicating a sensitivity that could be critical in chemical synthesis and storage (Ilaš & Kikelj, 2008).

Biological Activity and Applications Compounds derived from 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have been explored for their antimicrobial and antioxidant properties. For instance, some benzoxazinyl pyrazolone arylidenes synthesized from related compounds exhibit significant in vitro antimicrobial and antioxidant activities (Sonia et al., 2013). Additionally, quinazolinones derived from similar compounds also display antimicrobial properties, further underscoring the potential of these compounds in therapeutic and pharmaceutical applications (Patel et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

8-bromo-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEPADRAYRQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propionamide (4.70 g, 14.6 mmol) and potassium carbonate (2.01 g, 14.6 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 15 h. The mixture was poured into water and extracted with ether. The extract was washed with brine, dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography eluting with 20% ethyl acetate/n-hexane to afford 2.12 g (60%) of the title compound.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propanamide (4.72 g, 14.61 mmol) and potassium carbonate (2.020 g, 14.61 mmol) in DMF (50 mL) was stirred at room temperature overnight. At the conclusion of this period, the reaction mixture was diluted with water and extracted with ether. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (100:0:0 to 0:90:10 hexanes:ethyl acetate:methanol) to afford the title compound (3.35 g, 95% yield) as a brown solid. 1H NMR (400 MHz, CDCl3) δ 8.17 (br. S, 1H), 7.22 (dd, J=8.0, 1.4 Hz, 1H), 6.85 (t, J=7.9 Hz, 1H), 6.76 (dd, J=7.8, 1.4 Hz, 1H), 4.78 (q, J=6.8 Hz, 1H), 1.64 (d, J=6.8 Hz, 3H).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 4
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.